N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

Description

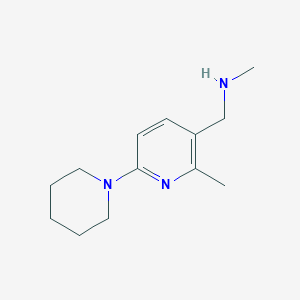

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a pyridine-derived compound featuring a piperidine-substituted pyridine core and a methylated methanamine side chain. Structurally, the pyridine ring is substituted at the 2-position with a methyl group and at the 6-position with a piperidin-1-yl moiety.

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

N-methyl-1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C13H21N3/c1-11-12(10-14-2)6-7-13(15-11)16-8-4-3-5-9-16/h6-7,14H,3-5,8-10H2,1-2H3 |

InChI Key |

PJRUTXLYMXKHAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCCC2)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine moiety. The final step involves the methylation of the amine group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Neuropharmacological Applications

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has been investigated for its potential role in treating central nervous system (CNS) disorders. The compound's ability to interact with G protein-coupled receptors (GPCRs) positions it as a candidate for developing allosteric modulators aimed at conditions such as anxiety, depression, and schizophrenia.

Case Study: GPCR Modulation

A study highlighted the discovery of allosteric modulators that enhance the therapeutic efficacy of GPCRs. These modulators can fine-tune receptor activity without directly activating them, potentially reducing side effects associated with traditional agonists . The structural characteristics of this compound make it a suitable candidate for further investigation in this area.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyridine and piperidine structures exhibit significant activity against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound possesses promising antimicrobial properties, warranting further exploration into its mechanism of action and potential clinical applications.

Therapeutic Potential in Metabolic Disorders

There is emerging evidence suggesting that compounds similar to this compound may inhibit enzymes implicated in metabolic disorders, such as type 2 diabetes and obesity. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved metabolic profiles in preclinical studies .

Case Study: Metabolic Syndrome Treatment

In a patent study, compounds that inhibit this enzyme showed promise in treating metabolic syndrome, which includes insulin resistance and hypertension . This highlights the potential role of this compound as a therapeutic agent in managing metabolic disorders.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key derivatives:

Structural Analogues with Modified Piperidine Substituents

- [6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine (CAS 1341915-79-4) Structural Difference: The piperidine ring is substituted with a 4-methyl group instead of a 2-methylpyridine backbone. This could influence receptor-binding selectivity, particularly in CNS targets . Molecular Formula: C₁₂H₁₉N₃ (identical to the target compound) .

- N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine (AK Scientific 4728DX) Structural Difference: Methyl substitution shifts from the pyridine 2-position to the 5-position. Impact: Positional isomerism could modulate electronic effects (e.g., electron-donating methyl at 5-position vs.

Analogues with Halogen or Heterocyclic Modifications

- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0) Structural Difference: Replaces the 2-methyl-6-piperidinyl groups with a 6-chloro substituent. Impact: The electron-withdrawing chlorine atom reduces electron density on the pyridine ring, which may enhance metabolic oxidation resistance but reduce basicity compared to the piperidine-containing target compound. This derivative is a metabolite of acetamiprid, an insecticide, highlighting its relevance in xenobiotic studies .

- N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine Structural Difference: Incorporates an imidazo[1,2-a]pyridine core with a p-tolyl substituent instead of a simple pyridine-piperidine system. Impact: The fused imidazole ring increases aromaticity and planar rigidity, likely enhancing binding to hydrophobic pockets in enzymes like cholinesterases or monoamine oxidases. The dimethylamine group may further boost lipophilicity compared to the monomethylated target compound .

Simplified Derivatives with Reduced Substitution

- N-Methyl-1-(pyridin-3-yl)methanamine (Compound 2g)

- Structural Difference : Lacks both the 2-methyl and 6-piperidinyl groups.

- Impact : The absence of bulky substituents simplifies the molecule, increasing water solubility (logP reduction) but reducing target specificity. NMR data (δ 8.48–7.31 ppm for pyridine protons) indicate a less shielded aromatic system compared to the target compound’s piperidine-modified pyridine .

Comparative Data Table

Key Research Findings

- Piperidine Substitution : Piperidinyl groups enhance binding to amine receptors (e.g., serotonin or dopamine receptors) due to their conformational flexibility and basicity. The 2-methyl group in the target compound may reduce metabolic degradation compared to unsubstituted analogs .

- Halogen vs. Methyl : Chlorinated derivatives (e.g., CAS 120739-62-0) exhibit higher environmental persistence but lower CNS penetration than methylated analogs due to increased polarity .

- Synthetic Accessibility : Derivatives with fewer substituents (e.g., Compound 2g) are synthesized in higher yields (62% vs. ~50% for complex analogs), highlighting a trade-off between structural complexity and synthetic feasibility .

Biological Activity

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine, with CAS number 1355237-93-2, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

The compound has the following chemical properties:

- Molecular Formula : C₁₃H₂₁N₃

- Molecular Weight : 219.33 g/mol

- Structural Features : It contains a piperidine ring and a pyridine moiety, which are essential for its biological activity.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study highlighted that certain piperidine derivatives demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

2. Antiparasitic Activity

The compound's potential as an antiparasitic agent has been explored through structure-activity relationship (SAR) studies. Modifications to the piperidine and pyridine structures have been shown to influence antiparasitic efficacy significantly. For example, N-methyl substitutions have been correlated with increased potency against resistant strains of parasites, indicating a promising avenue for further research in antiparasitic therapies .

3. Neuropharmacological Effects

Given the presence of nitrogen-containing heterocycles, compounds like this compound may interact with neurotransmitter systems. Research into similar piperidine derivatives has shown potential in targeting cholinesterase and monoamine oxidase B, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Cancer Cell Line Evaluation

In a study evaluating the cytotoxic effects of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated an IC₅₀ value that demonstrated significant inhibition of cell viability, reinforcing the compound's potential as an anticancer agent.

Case Study 2: Antiparasitic Efficacy

Another study focused on the efficacy of similar compounds against Plasmodium falciparum. The optimized analogs exhibited EC₅₀ values in the low micromolar range, demonstrating effective inhibition of parasite growth and suggesting that structural modifications can enhance activity against resistant strains .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.